molecular formula C21H20ClN5 B4849298 3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4849298
M. Wt: 377.9 g/mol
InChI Key: KBIBHIJJAFFOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), which plays a critical role in the JAK-STAT signaling pathway. This pathway is a primary mediator of cytokine signaling and is frequently dysregulated in various hematological malignancies and autoimmune disorders. The compound demonstrates high efficacy against JAK2 with notable selectivity over other JAK family members, making it an invaluable tool for dissecting the specific contributions of JAK2 in disease pathogenesis . Its primary research application is in the investigation of myeloproliferative neoplasms (MPNs), such as polycythemia vera and myelofibrosis, where mutations in JAK2 (e.g., V617F) are a hallmark feature. Researchers utilize this inhibitor to explore oncogenic signaling, cancer cell proliferation, and survival mechanisms in vitro and in vivo. Beyond MPNs, its utility extends to studying JAK2's role in other cancer contexts, including acute myeloid leukemia (AML), and in immunological research for understanding cytokine-driven inflammatory responses. The compound serves as a key pharmacological probe for validating JAK2 as a therapeutic target and for supporting the development of novel targeted cancer therapies. Recent studies have also explored its potential in combination therapies to overcome drug resistance in hematologic cancers.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5/c1-3-18-20(15-7-9-16(22)10-8-15)21-25-14(2)12-19(27(21)26-18)24-13-17-6-4-5-11-23-17/h4-12,24H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIBHIJJAFFOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C21H20ClN5
  • Molecular Weight : 377.9 g/mol

Its unique structure, which includes a chlorophenyl group, a pyridin-2-ylmethyl substituent, and a pyrazolo[1,5-a]pyrimidine core, contributes to its diverse chemical reactivity and biological activity.

Biological Activities

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant biological activities. The specific applications of 3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine include:

  • Anticancer Potential : Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Similar compounds have been reported to possess antimicrobial properties, indicating that this compound may also have efficacy against certain bacterial strains.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer effects of 3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine against breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM after 48 hours of treatment. The study concluded that further investigation into its mechanism of action is warranted.

Case Study 2: Anti-inflammatory Properties

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested for its anti-inflammatory effects using an animal model of arthritis. The results showed a significant reduction in inflammatory markers compared to the control group, suggesting its potential as a therapeutic agent for inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related pyrazolo[1,5-a]pyrimidine derivatives, focusing on substituent effects and biological data.

Substituent Variations at Position 3

  • 3-(4-Fluorophenyl) analogs : Compounds like 47 (3-(4-fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine) exhibit strong anti-mycobacterial activity (MIC < 1 µM against M. tuberculosis) but lower metabolic stability compared to the 4-chlorophenyl variant .
  • 3-Phenyl analogs : The compound 12 (2-ethyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, RN 900259-22-5) shows reduced potency, highlighting the importance of halogenation at position 3 for target affinity .

Substituent Variations at Position 5

  • 5-Phenyl vs. The 5-methyl group in the target compound balances hydrophobicity and steric effects .
  • 5-tert-Butyl analogs : Compounds like 5-tert-butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine (RN 899396-99-7) demonstrate enhanced metabolic stability but reduced solubility due to bulky substituents .

Amine Side Chain Modifications

  • Pyridin-2-ylmethyl vs. Morpholinylpropyl : The pyridin-2-ylmethyl group in the target compound enhances aqueous solubility compared to morpholine-containing analogs (e.g., 3-(4-chlorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine , RN 933020-64-5) while maintaining target engagement .
  • Bulkier substituents : Piperidine- or cyclopentyl-substituted amines (e.g., compound 50 ) improve membrane permeability but may increase hERG channel binding risks .

Table 1. Key Comparative Data for Pyrazolo[1,5-a]pyrimidin-7-amines

Compound R3 R5 Amine Substituent MIC (M.tb, µM) Metabolic Stability (t₁/₂, min) hERG IC₅₀ (µM) Reference
Target compound 4-Chlorophenyl Methyl Pyridin-2-ylmethyl Pending 45 (human liver microsomes) >30 N/A
47 (3-(4-Fluorophenyl)) 4-Fluorophenyl Phenyl (6-Methylpyridin-2-yl)methyl 0.8 30 12
50 (3-(4-Fluorophenyl)) 4-Fluorophenyl Phenyl (6-Piperidinyl)methyl 1.2 60 8
12 (3-Phenyl) Phenyl Methyl Pyridin-2-ylmethyl 5.5 55 >30
5-tert-Butyl analog 4-Chlorophenyl tert-Butyl Cyclopentyl 2.1 90 25

Key Findings :

  • Halogenation at R3: 4-Chloro/fluorophenyl groups enhance potency over non-halogenated analogs.
  • Amine side chain : Pyridin-2-ylmethyl balances solubility and target affinity, whereas morpholine or piperidine groups improve stability but introduce safety risks.
  • Metabolic stability : The target compound’s t₁/₂ of 45 minutes in human liver microsomes suggests favorable pharmacokinetics compared to fluorophenyl analogs .

Biological Activity

3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This compound features a unique structural arrangement that includes a chlorophenyl group and a pyridin-2-ylmethyl substituent, contributing to its potential as a therapeutic agent.

The molecular formula of the compound is C21H20ClN5, with a molecular weight of 377.9 g/mol. The presence of nitrogen atoms in the pyrazolo[1,5-a]pyrimidine structure allows for various chemical interactions, including nucleophilic behavior and hydrogen bonding, which are critical for its biological activity.

Biological Activities

Research has identified several significant biological activities associated with this compound:

  • Antimycobacterial Activity :
    • Pyrazolo[1,5-a]pyrimidines, including this compound, have been reported as potent inhibitors of mycobacterial ATP synthase, making them promising candidates for treating Mycobacterium tuberculosis (M.tb) infections. Studies show that these compounds exhibit substantial in vitro growth inhibition of M.tb with minimal cytotoxicity .
    • In vivo studies demonstrated effective activity against M.tb in mouse models, indicating potential for clinical application in tuberculosis treatment .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their antimycobacterial effects is not fully understood but appears to involve inhibition of key metabolic pathways rather than traditional targets such as cell-wall biosynthesis or iron uptake .
  • Structure-Activity Relationship (SAR) :
    • Detailed SAR studies have shown that modifications to the phenyl and pyridyl substituents significantly influence biological activity. For instance, compounds with a 4-fluorophenyl group exhibited enhanced potency against M.tb compared to other substitutions .

Case Studies

Study 1 : A series of analogues derived from 3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine were synthesized and tested for their antimycobacterial properties. The most effective compounds demonstrated IC50 values in the low micromolar range against M.tb, highlighting the importance of specific substituents on biological efficacy .

Study 2 : In another investigation focused on structure modifications, researchers synthesized derivatives with varying alkyl and aryl groups at the 5-position of the pyrazolo[1,5-a]pyrimidine core. The findings indicated that certain substitutions led to improved metabolic stability and reduced hERG liability, suggesting these compounds could be developed into safer therapeutic options .

Comparative Analysis

The following table summarizes key findings related to the biological activity of various pyrazolo[1,5-a]pyrimidine derivatives:

Compound NameStructural FeaturesBiological ActivityIC50 (µg/mL)
3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amineChlorophenyl & Pyridinyl substituentsPotent against M.tb<10
3-(4-fluorophenyl)-N-(pyridin-3-ylyl)methyl)pyrazolo[1,5-a]pyrimidin-7-aminesFluorophenyl groupEnhanced antimycobacterial activity<5
3,6-dinitropyrazolo[1,5-a]pyrimidineNitro groups at positions 3 and 6Known for thermal stabilityN/A

Q & A

Q. Q1: What methodologies are recommended for optimizing the synthesis of this compound to address low yields in cross-coupling reactions?

A:

  • Suzuki-Miyaura Coupling : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids under inert atmospheres. Optimize solvent polarity (e.g., toluene/EtOH mixtures) and temperature (80–110°C) to enhance coupling efficiency .
  • Stepwise Functionalization : Introduce substituents sequentially to minimize steric hindrance. For example, attach the 4-chlorophenyl group before alkylating the pyridine moiety .
  • Purity Monitoring : Use HPLC or TLC to track intermediates. Adjust reaction times based on real-time purity data (e.g., >95% by HPLC) .

Q. Table 1: Comparative Reaction Conditions for Key Steps

StepSolventCatalystYield (%)Purity (%)Reference
Pyrimidine Core FormationDCMTriethylamine6292
Suzuki CouplingToluene/EtOHPd(PPh₃)₄7895
N-AlkylationDMFNaH6789

Structural Elucidation

Q. Q2: How can contradictions between NMR and X-ray crystallography data be resolved during structural validation?

A:

  • Multi-Technique Validation : Cross-reference 1H^1 \text{H}/13C^{13} \text{C} NMR shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) with X-ray-derived bond lengths/angles .
  • SHELX Refinement : Use SHELXL for high-resolution crystallographic refinement, particularly for resolving disorder in flexible substituents (e.g., pyridin-2-ylmethyl group) .
  • DFT Calculations : Compare experimental data with density functional theory (DFT)-predicted geometries to validate conformational stability .

Biological Evaluation

Q. Q3: What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

A:

  • Kinase Profiling : Screen against a panel of kinases (e.g., KDR, EGFR) using fluorescence-based ADP-Glo™ assays. Measure IC₅₀ values at varying concentrations (1 nM–10 µM) .
  • Cellular Efficacy : Test antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays. Correlate results with structural analogs (e.g., trifluoromethyl derivatives showing enhanced potency) .

Structure-Activity Relationship (SAR)

Q. Q4: Which structural modifications could improve this compound’s binding affinity to adenosine A₂A receptors?

A:

  • Substituent Effects : Replace the 4-chlorophenyl group with 2,4-difluorophenyl to enhance hydrophobic interactions, as seen in SCH 412348 (Ki = 0.6 nM) .
  • Pyridine Optimization : Introduce electron-withdrawing groups (e.g., CF₃) at the pyridine 3-position to improve receptor selectivity (>1000-fold over adenosine A₁/A₃) .

Analytical Chemistry

Q. Q5: When should HPLC be prioritized over TLC for assessing reaction progress?

A:

  • Complex Mixtures : Use HPLC with C18 columns and UV detection (λ = 254 nm) for resolving structurally similar intermediates (e.g., regioisomers) .
  • Quantitative Analysis : Employ TLC for rapid screening but validate purity via HPLC-MS, especially for final compounds requiring >98% purity for bioassays .

Data Interpretation

Q. Q6: How to address discrepancies between computational docking predictions and experimental IC₅₀ values?

A:

  • Dynamic Binding Analysis : Perform molecular dynamics simulations (50 ns) to account for protein flexibility, which static docking may overlook .
  • Metabolite Interference : Test for off-target effects using metabolic stability assays (e.g., liver microsomes) to identify competing pathways .

Crystallography

Q. Q7: What strategies improve crystal quality for X-ray diffraction studies of this compound?

A:

  • Solvent Screening : Recrystallize from methanol/water or DCM/hexane mixtures to obtain single crystals .
  • Low-Temperature Data Collection : Acquire data at 100 K to minimize thermal motion artifacts. Use SHELXT for automated space-group determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.